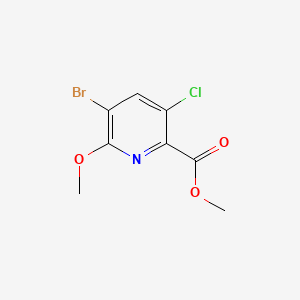
2-((オクタデシルオキシ)メチル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Octadecyloxy)methyl)pyridine is a chemical compound with the molecular formula C24H43NO and a molecular weight of 361.60432 . It is characterized by the presence of a pyridine ring substituted with an octadecyloxy group at the 2-position. This compound is known for its unique combination of hydrophilic and hydrophobic properties, making it useful in various applications.
科学的研究の応用
2-((Octadecyloxy)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridine derivatives.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies related to membrane dynamics and ion transport.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is employed in the production of specialty chemicals and as an ion exchange agent for the separation and purification of compounds
準備方法
The synthesis of 2-((Octadecyloxy)methyl)pyridine typically involves the reaction of pyridine with an octadecyloxy methylating agent under specific conditions. One common method includes the use of a continuous flow system where the starting material is progressed through a column packed with a suitable catalyst, such as Raney® nickel, using a low boiling point alcohol like 1-propanol at high temperature . This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to conventional batch processes.
化学反応の分析
2-((Octadecyloxy)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
作用機序
The mechanism of action of 2-((Octadecyloxy)methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long hydrophobic chain allows the compound to integrate into lipid bilayers, affecting membrane properties and ion transport .
類似化合物との比較
2-((Octadecyloxy)methyl)pyridine can be compared with other similar compounds such as:
2-(Octyloxy)pyridine: This compound has a shorter alkyl chain, resulting in different hydrophobic interactions and solubility properties.
2-Methylpyridine: Lacks the long alkyl chain, making it less hydrophobic and altering its interaction with biological membranes.
2,6-Dimethylpyridine: Contains additional methyl groups, affecting its steric and electronic properties compared to 2-((Octadecyloxy)methyl)pyridine
These comparisons highlight the unique combination of hydrophilic and hydrophobic properties of 2-((Octadecyloxy)methyl)pyridine, making it distinct in its applications and interactions.
特性
IUPAC Name |
2-(octadecoxymethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKFNVBRHPSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720094 |
Source


|
| Record name | 2-[(Octadecyloxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-56-6 |
Source


|
| Record name | 2-[(Octadecyloxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)







![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)


![4-(2,3-Dihydrospiro[indene-1,2-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)
